molecular formula C22H18N2O2S2 B2578867 N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 950383-25-2

N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B2578867
CAS No.: 950383-25-2
M. Wt: 406.52
InChI Key: KIPJPKQSANJXOP-UHFFFAOYSA-N
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Description

N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that features a thiazole ring, an isothiochromene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The isothiochromene moiety can be synthesized via a Friedel-Crafts acylation reaction followed by cyclization. The final step involves coupling the thiazole and isothiochromene intermediates through an amide bond formation reaction, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving thiazole and isothiochromene derivatives.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the isothiochromene moiety can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its combination of a thiazole ring and an isothiochromene moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and undergo diverse chemical reactions .

Properties

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S2/c1-2-14-7-9-15(10-8-14)11-17-13-23-22(27-17)24-20(25)19-12-16-5-3-4-6-18(16)21(26)28-19/h3-10,12-13H,2,11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPJPKQSANJXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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